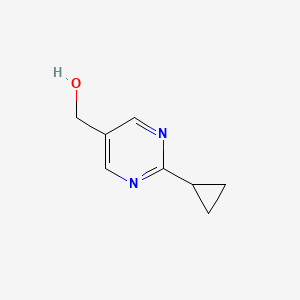![molecular formula C18H25N3O6 B1361008 [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-34-2](/img/structure/B1361008.png)
[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is a useful research compound. Its molecular formula is C18H25N3O6 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Proteomics Research
This compound is available for purchase as a product for proteomics research, indicating its use in the study of proteins and their functions .
Biotransformation Studies
Piperazine derivatives are known to play a role in the biotransformation of certain prodrugs, suggesting that this compound could be used in similar research to understand how drugs are metabolized in the body .
Synthesis of Novel Organic Compounds
Piperazine and its derivatives serve as building blocks or intermediates in the synthesis of various novel organic compounds, including amides, sulphonamides, and Mannich bases .
Anticancer Research
Piperazine heterocycles have been extensively studied for their anticancer properties. This compound may be used in the development or study of new anticancer agents .
Pharmacokinetic Optimization
The piperazine moiety is often utilized to optimize the pharmacokinetic properties of pharmaceuticals, suggesting this compound could be involved in enhancing drug absorption, distribution, metabolism, and excretion .
Reagent in Organic Synthesis
Due to its ability to form stable crystalline salts, piperazine is used as a reagent for the preparation of various organic compounds. This compound may serve a similar function in scientific research .
Biological Systems Applications
Compounds with a piperazine ring have been found to possess antihistamine, antimicrobial, and antioxidant properties. This specific compound could potentially be applied in these areas of biological research .
Catalysis and Metal Organic Frameworks (MOFs)
Piperazine-based compounds are used in catalysis and the development of MOFs due to their structural properties. This suggests potential applications for this compound in these fields as well .
Santa Cruz Biotechnology Nature Springer Link Springer Link - Anticancer Agents MDPI Molecules Material Properties Royal Society of Chemistry
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting multiple pathways .
Pharmacokinetics
Similar compounds have been found to exhibit an acceptable pharmacokinetic profile .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Propriétés
IUPAC Name |
2-(N-[2-(4-ethoxycarbonylpiperazin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-3-27-18(25)20-10-8-19(9-11-20)16(22)12-21(13-17(23)24)14-4-6-15(26-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNLZZJTNOWGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116914 |
Source


|
| Record name | 1-Piperazinecarboxylic acid, 4-[2-[(carboxymethyl)(4-methoxyphenyl)amino]acetyl]-, 1-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid | |
CAS RN |
1142205-34-2 |
Source


|
| Record name | 1-Piperazinecarboxylic acid, 4-[2-[(carboxymethyl)(4-methoxyphenyl)amino]acetyl]-, 1-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-[(carboxymethyl)(4-methoxyphenyl)amino]acetyl]-, 1-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methylphenoxy)methyl]azetidine](/img/structure/B1360925.png)





![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)





![1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1360952.png)
